Cas no 150766-93-1 (Zinc, bromo(4-chlorophenyl)-)

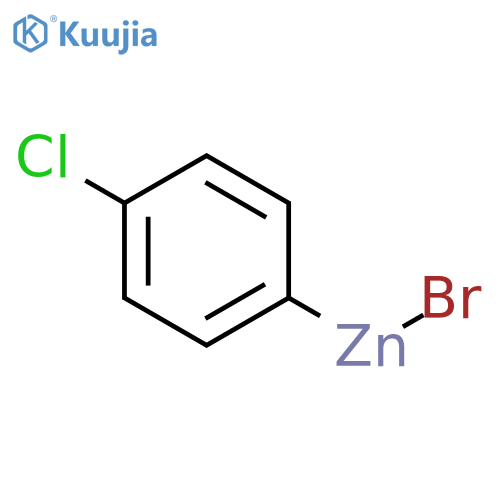

Zinc, bromo(4-chlorophenyl)- structure

商品名:Zinc, bromo(4-chlorophenyl)-

CAS番号:150766-93-1

MF:C6H4BrClZn

メガワット:256.861956596375

MDL:MFCD22684842

CID:1326759

PubChem ID:11807318

Zinc, bromo(4-chlorophenyl)- 化学的及び物理的性質

名前と識別子

-

- Zinc, bromo(4-chlorophenyl)-

- bromozinc(1+),chlorobenzene

- 1-chloro-4-bromobenzene

- 4-bromobenzene chloride

- 4-chlorophenylzinc bromide

- 150766-93-1

- bromozinc(1+);chlorobenzene

- MFCD22684842

- 4-Chlorophenylzinc bromide, 0.50 M in THF

-

- MDL: MFCD22684842

- インチ: InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1

- InChIKey: GYLNVZGYWFXOJU-UHFFFAOYSA-M

- ほほえんだ: C1=CC(=CC=[C-]1)Cl.[Zn+]Br

計算された属性

- せいみつぶんしりょう: 253.84800

- どういたいしつりょう: 253.84763g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0.00000

- LogP: -0.96020

Zinc, bromo(4-chlorophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB570475-50 ml |

4-Chlorophenylzinc bromide, 0.50 M in THF; . |

150766-93-1 | 50 ml |

€1155.00 | 2024-04-19 | ||

| abcr | AB570475-100ml |

4-Chlorophenylzinc bromide, 0.50 M in THF; . |

150766-93-1 | 100ml |

€1808.60 | 2024-08-02 | ||

| abcr | AB570475-50ml |

4-Chlorophenylzinc bromide, 0.50 M in THF; . |

150766-93-1 | 50ml |

€1155.00 | 2024-08-02 | ||

| abcr | AB570475-100 ml |

4-Chlorophenylzinc bromide, 0.50 M in THF; . |

150766-93-1 | 100 ml |

€1808.60 | 2024-04-19 |

Zinc, bromo(4-chlorophenyl)- 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

150766-93-1 (Zinc, bromo(4-chlorophenyl)-) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:150766-93-1)Zinc, bromo(4-chlorophenyl)-

清らかである:99%/99%

はかる:50ml/100ml

価格 ($):684.0/1072.0